molecular formula C9H13NO2 B1206822 3-hydroxy-2-methyl-1-propylpyridin-4-one CAS No. 30652-13-2

3-hydroxy-2-methyl-1-propylpyridin-4-one

Cat. No.: B1206822
CAS No.: 30652-13-2
M. Wt: 167.2 g/mol
InChI Key: BFUSTCYJXIZANF-UHFFFAOYSA-N
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Description

3-hydroxy-2-methyl-1-propylpyridin-4-one is a synthetic hydroxypyridinone compound that functions as a potent and selective chelator of transition metal ions, particularly iron (Fe³⁺). Its primary research value lies in its application for investigating iron metabolism, iron overload disorders, and the role of redox-active metals in oxidative stress and associated pathologies (Source: PubMed) . The mechanism of action involves the formation of a stable, neutral 3:1 (ligand:iron) complex, which facilitates the mobilization and excretion of iron from cellular and systemic pools (Source: ScienceDirect) . As a research tool, this compound is utilized in in vitro models to modulate intracellular iron levels, to study the efficacy of iron chelation therapy, and to probe the biochemical pathways involved in neurodegenerative diseases where iron accumulation is implicated, such as Parkinson's and Alzheimer's disease (Source: Supplier Product Information) . Its propyl chain substitution influences its lipophilicity and cellular uptake, making it a valuable analog for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic properties of therapeutic chelators. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-hydroxy-2-methyl-1-propylpyridin-4-one
Source PubChem
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InChI

InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h4,6,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUSTCYJXIZANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184699
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30652-13-2
Record name 3-Hydroxy-2-methyl-1-propyl-4(1H)-pyridone
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Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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Record name 3-hydroxy-2-methyl-1-propyl-1,4-dihydropyridin-4-one
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Synthetic Methodologies and Reaction Pathways for 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One

Retrosynthetic Analysis and Strategic Disconnections for the 3-hydroxy-2-methyl-1-propylpyridin-4-one Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the primary disconnections focus on the bonds formed during the synthesis of the heterocyclic ring and the attachment of the N-propyl substituent.

A key strategic disconnection is the C-N bond of the pyridinone ring, which points to a reaction between an amine (propylamine) and a dicarbonyl-containing precursor. amazonaws.com This leads back to a pyran-4-one derivative, such as maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one), as a common and readily available starting material. nih.govresearchgate.net The synthesis, therefore, becomes a transformation of the pyranone ring into a pyridinone ring.

Another disconnection can be envisioned at the C-O bond of the 3-hydroxy group, suggesting a late-stage deprotection of a protected hydroxyl group, such as a benzyl (B1604629) ether. researchgate.net This strategy is often employed to prevent unwanted side reactions of the hydroxyl group during the ring formation or N-alkylation steps.

Target Molecule: this compound

Disconnection 1 (C-N bond): 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and propylamine (B44156)

Disconnection 2 (C-O bond of hydroxyl group): 3-(benzyloxy)-2-methyl-1-propylpyridin-4-one, which can be further disconnected as described above.

This analysis highlights two principal synthetic routes: a direct condensation of maltol with propylamine or a multi-step approach involving protection, condensation, and deprotection.

Classical and Contemporary Approaches to Pyridinone Ring Synthesis Relevant to this compound

The synthesis of the pyridinone ring is a cornerstone of heterocyclic chemistry, with both well-established classical methods and modern, more efficient contemporary approaches being applicable to the preparation of this compound. nih.govresearchgate.netresearchgate.net

Classical Approaches:

The most common classical method for synthesizing 1-alkyl-3-hydroxy-2-methylpyridin-4-ones involves the reaction of maltol or ethyl maltol with a primary amine. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as water or a water/ethanol (B145695) mixture. nih.govresearchgate.net The reaction proceeds via a ring-opening of the pyranone by the amine, followed by an intramolecular condensation and dehydration to form the pyridinone ring.

For the synthesis of this compound, this would involve the direct reaction of maltol with propylamine. However, the direct reaction with longer-chain alkylamines like propylamine in water can result in low yields. nih.gov To circumvent this, a three-step method is often employed: nih.govresearchgate.net

Protection: The hydroxyl group of maltol is protected, typically as a benzyl ether, to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Condensation: The protected pyranone is then reacted with propylamine to yield 1-propyl-3-benzyloxy-2-methylpyridin-4-one.

Deprotection: The benzyl protecting group is removed, commonly by catalytic hydrogenation, to afford the final product. researchgate.netchemicalbook.com

Contemporary Approaches:

Modern synthetic methods aim to improve efficiency, yield, and functional group tolerance. nih.govresearchgate.netchemrxiv.org While not always directly applied to this specific molecule in the literature, contemporary strategies for pyridone synthesis could be adapted. These include:

Tandem Reactions: One-pot procedures that combine multiple reaction steps without isolating intermediates can streamline the synthesis. nih.gov

Transition-Metal Catalysis: Catalytic cycles involving metals like copper or palladium can facilitate the formation of the pyridone ring through cross-coupling and cyclization reactions. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) and pyridone derivatives. nih.gov

A recent development in pyridone synthesis involves an oxidative amination process starting from cyclopentenones, which offers a rapid and regioselective one-pot synthesis. chemrxiv.org While this specific pathway may not be the most direct for this compound, it exemplifies the trend towards more streamlined and efficient synthetic routes in modern organic chemistry.

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the use of protecting groups.

In the direct synthesis from maltol and propylamine, the solvent plays a significant role. While water can be used, especially for short-chain amines, the yield for longer-chain amines like propylamine is often low. nih.gov Using a mixture of water and ethanol and acidic conditions can be beneficial. researchgate.net

The use of a protecting group for the hydroxyl function of maltol, such as a benzyl group, is a common strategy to enhance the yield. nih.govresearchgate.net This prevents potential side reactions and allows for milder reaction conditions during the condensation with propylamine. The subsequent deprotection via catalytic hydrogenation is generally efficient. chemicalbook.com

For the deprotection step, the choice of catalyst and hydrogen pressure can be optimized. Palladium on activated carbon (Pd/C) is a standard catalyst for this transformation. chemicalbook.com

Table 1: Comparison of Synthetic Strategies and Potential for Yield Enhancement

Strategy Description Advantages Disadvantages Potential for Optimization
Direct Condensation Reaction of maltol with propylamine in a single step. nih.gov Fewer steps, atom economical. Often results in low yields for longer-chain amines. nih.gov Screening of different solvents and catalysts, use of microwave irradiation. nih.gov
Protection-Condensation-Deprotection Involves protecting the hydroxyl group of maltol, followed by condensation and deprotection. researchgate.net Generally higher overall yields, cleaner reactions. nih.gov Longer synthetic route, requires additional reagents. Optimization of each individual step (protection, condensation, and deprotection conditions).
Modern Catalytic Methods Employing transition-metal catalysts or novel reaction cascades. chemrxiv.orgorganic-chemistry.org Potentially higher efficiency, milder conditions, broader substrate scope. May require specialized catalysts and conditions, less established for this specific target. Development of specific catalytic systems for this transformation.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The concepts of stereochemical control and regioselectivity are fundamental in organic synthesis. For the synthesis of this compound, regioselectivity is the more pertinent consideration, as the target molecule itself is achiral and does not possess any stereocenters.

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound from maltol, the key regioselective step is the nucleophilic attack of propylamine on the pyranone ring.

The reaction of maltol with a primary amine proceeds with high regioselectivity. The amine selectively displaces the ring oxygen atom of the pyranone to form the N-substituted pyridinone. This is a well-established and predictable transformation. nih.govresearchgate.net

In more complex pyridone syntheses, such as those involving [4+2] cycloadditions or multicomponent reactions, controlling the regiochemistry of substituent placement on the ring is a significant challenge that requires careful selection of starting materials and reaction conditions. organic-chemistry.org However, for the specific synthesis of this compound from maltol, the inherent reactivity of the starting material dictates a single, predictable regiochemical outcome.

Stereochemical Control:

As this compound is an achiral molecule, there are no stereocenters to control during its synthesis. However, it is worth noting that if chiral starting materials were used or if chiral substituents were present on the N-propyl group or the pyridinone ring, then diastereoselective or enantioselective control would become an important aspect of the synthetic strategy. For instance, in the synthesis of nucleoside analogues of 3-hydroxy-2-methylpyridin-4-one, controlling the stereochemistry at the anomeric carbon is a critical challenge. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: The direct condensation of maltol with propylamine to form the target molecule and water as the only byproduct has a high atom economy. The multi-step synthesis involving protection and deprotection is less atom-economical due to the use of a protecting group that is later removed.

Use of Safer Solvents: The synthesis of pyridinones often utilizes solvents like water, ethanol, or methanol, which are generally considered greener than halogenated or aromatic solvents. nih.gov Research into solvent-free reaction conditions is an active area in green chemistry. rsc.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalytic hydrogenation for deprotection is an example of a catalytic process. researchgate.netchemicalbook.com Exploring catalytic, one-pot syntheses would be a significant green advancement. nih.gov

Energy Efficiency: Microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Use of Renewable Feedstocks: Maltol, the key starting material, can be derived from natural sources, which aligns with the principle of using renewable feedstocks.

Table 2: Application of Green Chemistry Principles to Synthesis Methods

Green Chemistry Principle Application in Synthesis of this compound
Prevention Designing syntheses to minimize waste. The direct condensation method is preferable in this regard.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. High in the direct synthesis.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity. Avoiding hazardous solvents and reagents.
Designing Safer Chemicals The target molecule itself is designed for a specific function, but the synthesis should not produce unnecessarily hazardous byproducts.
Safer Solvents and Auxiliaries Using water or ethanol as solvents. nih.gov Exploring solvent-free conditions. rsc.org
Design for Energy Efficiency Employing microwave-assisted synthesis to reduce energy consumption. nih.gov
Use of Renewable Feedstocks Maltol can be obtained from natural sources.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps, which reduces the number of steps and waste.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. researchgate.netchemicalbook.com
Design for Degradation Not directly related to the synthesis but to the lifecycle of the final product.
Real-time Analysis for Pollution Prevention Monitoring the reaction to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for chemical accidents.

Isolation and Purification Techniques for this compound in Laboratory Synthesis

Following the chemical synthesis, the isolation and purification of this compound are essential steps to obtain the compound in a pure form, free from starting materials, reagents, and byproducts. masterorganicchemistry.comresearchgate.net The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

A common initial step is to remove the reaction solvent, often by evaporation under reduced pressure. If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration.

Crystallization/Recrystallization:

Crystallization is a powerful technique for purifying solid compounds. masterorganicchemistry.com this compound is a solid at room temperature, making crystallization a suitable purification method. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, while impurities remain in the solution. A suitable solvent system, such as ethanol/ether, has been reported for the recrystallization of similar pyridinone derivatives. nih.gov

Chromatography:

Chromatography is a versatile separation technique that can be used if crystallization is not effective or for separating complex mixtures. masterorganicchemistry.comnih.gov

Column Chromatography: This is a standard method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column at different rates, allowing for their separation. masterorganicchemistry.com

Ion-Exchange Chromatography: Given the presence of the acidic hydroxyl group and the basic nitrogen atom, ion-exchange chromatography could be a viable purification method under specific pH conditions. nih.govwashington.edu

Final Steps:

After purification, the identity and purity of the this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. chemicalbook.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of 3-hydroxy-2-methyl-1-propylpyridin-4-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl, methyl, and pyridinone ring protons. The chemical shifts are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons. A study by Simpson et al. confirms the characterization of this compound using ¹H NMR. ubc.ca Based on the structure, the expected signals can be assigned as detailed in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Ring H (C5-H)7.0 - 7.5Doublet (d)Coupled to the C6-H proton.
Ring H (C6-H)6.0 - 6.5Doublet (d)Coupled to the C5-H proton.
N-CH₂ (propyl)3.8 - 4.2Triplet (t)Coupled to the adjacent methylene protons.
Ring CH₃ (C2-CH₃)2.2 - 2.6Singlet (s)No adjacent protons to couple with.
CH₂ (propyl)1.6 - 2.0Sextet or multiplet (m)Coupled to both the N-CH₂ and terminal CH₃ protons.
CH₃ (propyl)0.8 - 1.2Triplet (t)Coupled to the adjacent methylene protons.
OH (C3-OH)VariableBroad singlet (br s)Chemical shift is concentration and solvent dependent.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The compound has been characterized by Fast Atom Bombardment Mass Spectrometry (FAB-MS), a soft ionization technique. ubc.ca

The molecular formula of this compound is C₉H₁₃NO₂. Its monoisotopic mass is 167.0946 g/mol . In FAB-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 168.

The fragmentation of the molecular ion under MS conditions provides a characteristic fingerprint. Common fragmentation pathways involve the cleavage of the N-propyl group.

Fragment Ion (m/z) Proposed Structure / Neutral Loss
168[M+H]⁺ (Protonated molecular ion)
140Loss of ethene (C₂H₄) via McLafferty rearrangement
126Loss of the propyl group (C₃H₇)
98Further loss of carbon monoxide (CO) from the m/z 126 fragment

Infrared (IR) and Raman Spectroscopy Approaches for Vibrational Mode Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The IR spectrum of this compound has been reported as part of its characterization. ubc.ca

Key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and the pyridinone ring system give rise to distinct absorption bands in the IR spectrum.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H stretchingHydroxyl group3200 - 3600 (broad)
C-H stretchingAlkyl (propyl, methyl) and Aromatic (ring)2850 - 3100
C=O stretchingKetone (pyridinone)1620 - 1680
C=C stretchingAromatic ring1500 - 1600
C-N stretchingAromatic amine1250 - 1350
O-H bendingHydroxyl group1330 - 1440

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available in the surveyed literature, it would be particularly useful for observing symmetric vibrations and the C=C bonds of the pyridinone ring, which often yield strong Raman signals.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Elucidation of this compound

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

While the crystal structure for the free ligand, this compound, has not been detailed in the available literature, the solid-state structures of its metal complexes have been elucidated. ubc.ca For instance, the gallium complex, Ga(C₉H₁₂NO₂)₃·3H₂O, was studied by single-crystal X-ray diffraction. ubc.ca This analysis revealed crucial details about the coordination of the ligand to the metal center.

Compound Crystal System Space Group Lattice Parameters (Å)
Ga(C₉H₁₂NO₂)₃·3H₂OTrigonalP-3a = 15.367

The study of such complexes demonstrates the bidentate chelating nature of the hydroxypyridinone ligand through its hydroxyl and carbonyl oxygen atoms.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for analyzing hydroxypyridinones. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the pyridinone ring possesses a strong chromophore.

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and the presence of an acidic hydroxyl group, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary prior to GC analysis. Silylation of the hydroxyl group, for example, would increase its volatility and thermal stability, allowing for analysis on a standard non-polar or medium-polarity capillary column with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry of 3-hydroxy-2-methyl-1-propylpyridin-4-one

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular geometry of molecules like this compound. researchgate.netnih.gov These calculations can accurately predict molecular properties, offering a microscopic understanding of the compound's behavior.

Electronic Structure: The electronic properties of 3-hydroxy-4-pyridinone derivatives are of significant interest. DFT calculations are commonly used to determine key electronic parameters. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net Studies on related pyridinone structures show that these compounds generally have a significant energy gap, suggesting good stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nanobioletters.com For this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic attack or metal chelation, a characteristic feature of this class of compounds.

Molecular Geometry: The precise three-dimensional arrangement of atoms in this compound can be determined by geometry optimization using DFT methods, often with basis sets like 6-311G(d,p). researchgate.net These calculations yield data on bond lengths, bond angles, and dihedral angles. While specific crystallographic data for the n-propyl derivative is not as readily available as for its N-methyl or N-H counterparts researchgate.net, theoretical calculations can provide a highly reliable model of its structure. The geometry of the pyridinone ring is expected to be largely planar, with the propyl group introducing conformational flexibility.

Computational ParameterSignificance for this compoundTypical Computational Method
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.DFT (e.g., B3LYP/6-311G(d,p))
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic/nucleophilic interactions and metal chelation.DFT
Optimized Bond LengthsProvides precise distances between atoms in the most stable conformation.DFT Geometry Optimization
Optimized Bond AnglesDetermines the angles between adjacent bonds, defining the molecular shape.DFT Geometry Optimization

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its dynamic behavior, such as conformational changes and interactions with its environment, particularly solvents.

Solvent Interactions: The interaction of a molecule with its solvent is critical to its solubility, stability, and biological activity. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations can reveal the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and water, as well as the hydrophobic interactions involving the methyl and propyl groups. This provides a detailed picture of the solvation shell and its impact on the molecule's properties.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info It is widely used to predict the interaction between a ligand, such as this compound, and a protein target.

Ligand-Protein Interactions: Docking studies on various 3-hydroxypyridine-4-one derivatives have revealed their potential to interact with a range of biological targets, often through metal chelation or direct interaction with amino acid residues in the protein's active site. nih.govbenthamdirect.com For this compound, docking simulations can predict its binding affinity (docking score) and binding mode within a specific protein pocket. Key interactions typically involve:

Hydrogen Bonding: The 3-hydroxyl and 4-carbonyl groups are prime sites for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The methyl and N-propyl groups can engage in hydrophobic interactions with nonpolar residues.

Metal Chelation: The bidentate nature of the 3-hydroxy and 4-oxo groups allows for strong chelation of metal ions (e.g., Fe³⁺, Zn²⁺) that may be present in the active site of metalloenzymes.

While specific docking studies targeting this compound are not extensively detailed in the literature, studies on similar compounds suggest its potential as a ligand for various proteins. researchgate.net These computational predictions are crucial for hypothesis-driven drug discovery, suggesting potential therapeutic targets for the compound.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are powerful tools for confirming the identity and structure of synthesized compounds by comparing them with experimental data. researchgate.netnih.gov

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data helps in the unambiguous assignment of all signals. mdpi.com Recent advances in machine learning are also being applied to predict NMR spectra with high accuracy. nih.gov

IR Spectra Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. researchgate.netresearchgate.net These calculations predict the frequencies and intensities of vibrational modes, such as the O-H stretch of the hydroxyl group, the C=O stretch of the carbonyl group, and various C-H and C-C vibrations within the molecule. nanobioletters.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for anharmonicity and other method-specific deviations. researchgate.net

Spectroscopy TypePredicted ParameterComputational MethodKey Functional Groups for this compound
¹H and ¹³C NMRChemical ShiftsDFT (GIAO method)Pyridinone ring protons/carbons, methyl group, propyl chain
Infrared (IR)Vibrational FrequenciesDFT Frequency CalculationO-H stretch, C=O stretch, C-H stretches

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the class of 3-hydroxypyridin-4-ones, QSAR models have been successfully developed to predict their antimicrobial activity. mdpi.comnih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the charge distribution and electronic properties.

In QSAR studies of 3-hydroxypyridin-4-one derivatives, topological parameters were found to play a significant role in their antimicrobial activity against organisms like S. aureus and C. albicans. mdpi.comnih.gov Statistical methods such as Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) are used to build the predictive models. mdpi.com By calculating the relevant descriptors for this compound, its biological activity can be predicted using a validated QSAR model, thus prioritizing it for synthesis and testing.

Cheminformatics Approaches for Database Mining and Analogue Design Related to this compound

Cheminformatics combines computer and information science to address problems in chemistry. It plays a vital role in drug discovery and materials science, particularly in managing, analyzing, and modeling chemical information.

Database Mining: Large chemical databases like PubChem nih.gov, ChEMBL, and SciFinder can be mined to find information related to this compound and similar compounds. Using its chemical structure as a query, researchers can perform various searches:

Substructure Search: To find all compounds containing the 3-hydroxy-2-methyl-pyridin-4-one core.

Analogue Design: Cheminformatics tools are essential for the rational design of new analogues of this compound. Based on data from QSAR and molecular docking studies, new molecules can be designed in silico. For example, if a QSAR model indicates that increasing hydrophobicity in a certain region of the molecule enhances activity, analogues with different alkyl chains replacing the propyl group could be designed and evaluated computationally before committing to chemical synthesis. This data-driven approach accelerates the discovery of more potent and selective compounds.

Molecular and Biochemical Mechanisms of Action Research for 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One

In Vitro Enzymatic Assay Methodologies for Enzyme Inhibition/Activation by 3-hydroxy-2-methyl-1-propylpyridin-4-one

In vitro enzymatic assays are crucial for determining the direct effects of a compound on enzyme activity. For this compound, these assays would typically involve incubating the compound with a purified or semi-purified enzyme and its substrate under controlled conditions. The rate of product formation or substrate depletion is then measured to assess whether the compound acts as an inhibitor or an activator.

Commonly employed methodologies that could be applied to study this compound include:

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the enzyme catalyzes a reaction. For example, if the product of an enzymatic reaction has a different color than the substrate, the rate of color change can be quantified.

Fluorometric Assays: These are similar to spectrophotometric assays but measure changes in fluorescence. They are often more sensitive.

Luminometric Assays: These assays measure the light produced by a chemical reaction, such as those catalyzed by luciferases.

Coupled Enzyme Assays: In cases where the primary enzyme's activity is not easily measured, its reaction can be linked to a second, easily measurable enzymatic reaction. nih.gov For instance, the production of H₂O₂ by one enzyme can be coupled to a peroxidase-catalyzed reaction that produces a colored or fluorescent product. nih.gov

A key enzyme that has been investigated in the context of similar iron chelators is ribonucleotide reductase , a rate-limiting enzyme in DNA synthesis. macsenlab.com Inhibition of this enzyme can be assessed by measuring the reduction of ribonucleotides to deoxyribonucleotides.

Another relevant class of enzymes is the cytochrome P450 (CYP) family , which is involved in the metabolism of various compounds. nih.gov Assays for CYP inhibition by this compound would involve incubating the compound with specific CYP isozymes (e.g., CYP1A1, CYP1A2, CYP3A4) and their respective substrates. nih.gov The inhibition would be quantified by measuring the decrease in the formation of the metabolized product. nih.gov

The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) can also be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor. libretexts.orgteachmephysiology.comucl.ac.uk

Receptor Binding Studies and Ligand-Target Interactions of this compound at a Molecular Level

Receptor binding studies are essential to understand how a ligand like this compound interacts with its biological targets. These studies often use radiolabeled or fluorescently tagged ligands to measure their binding affinity to specific receptors or proteins.

While specific receptor binding studies for this compound are not extensively detailed in the provided results, the primary "target" for this class of compounds is the ferric ion (Fe³⁺). drugbank.commacsenlab.com The interaction is a chelation, where three molecules of the hydroxypyridinone ligand bind to one ferric ion to form a stable, neutral complex. drugbank.commacsenlab.com This interaction is highly selective for iron over other biologically important metals like zinc, copper, and aluminum. drugbank.com

The molecular interaction can be characterized by techniques such as:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure of the ligand-metal complex in solution and identify the specific atoms involved in the interaction.

X-ray Crystallography: This method can determine the precise three-dimensional structure of the this compound-iron complex in a crystalline state. nih.gov

Investigation of Protein-Ligand Complex Formation between this compound and Biological Macromolecules

The formation of complexes between this compound and biological macromolecules is a key aspect of its mechanism of action. As an iron chelator, it can mobilize iron from various intracellular and extracellular iron-containing proteins. mdpi.comnih.gov

Research on the parent compound, Deferiprone, indicates that it can chelate iron from:

Ferritin and Hemosiderin: These are the primary intracellular iron storage proteins. mdpi.comnih.gov

Transferrin: This protein is responsible for transporting iron in the blood. mdpi.com

Non-Transferrin Bound Iron (NTBI): This is a labile and potentially toxic form of iron found in the plasma. mdpi.comnih.gov

The interaction of this compound with these macromolecules can be investigated using various biophysical techniques:

Differential Scanning Fluorimetry (DSF): This technique measures the change in the thermal stability of a protein upon ligand binding. nih.gov

Microscale Thermophoresis (MST): MST detects changes in the movement of a molecule in a microscopic temperature gradient upon ligand binding, providing information on binding affinity. nih.gov

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding and dissociation between the compound and a protein immobilized on a sensor chip.

Studies on similar 3-hydroxy-4-pyridinone derivatives have shown interactions with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease. nih.gov This suggests that this compound could also potentially interact with various protein aggregates. nih.gov

Cellular Pathway Modulation by this compound in Model Systems

By chelating iron, this compound can modulate several cellular pathways that are dependent on iron homeostasis.

Reactive Oxygen Species (ROS) Generation: Iron is a catalyst for the Fenton reaction, which produces highly reactive hydroxyl radicals. By sequestering iron, this compound can reduce oxidative stress. mdpi.com However, in the context of methyl-aminolevulinate-based photodynamic therapy (MAL-PDT), the co-treatment with CP94 has been shown to increase the generation of ROS, likely of mitochondrial origin, leading to enhanced cell killing. nih.gov This suggests a context-dependent modulation of ROS-related pathways.

DNA Synthesis: As an inhibitor of the iron-dependent enzyme ribonucleotide reductase, this compound can interfere with the synthesis of DNA precursors, thereby affecting cell proliferation. macsenlab.com

Ferroptosis: This is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By modulating intracellular iron levels, this compound could influence the ferroptosis pathway. mdpi.com

Model systems used to study these effects include various cell lines, such as cancer cells and neuronal cells, where iron metabolism plays a critical role.

Gene Expression Profiling and Proteomics Approaches to Understand Molecular Responses to this compound

Gene expression profiling and proteomics are powerful tools to obtain a global view of the cellular response to a compound. nih.govnih.gov

Gene Expression Profiling: This can be performed using techniques like DNA microarrays or RNA sequencing (RNA-Seq). nih.gov By treating cells with this compound and comparing their gene expression profiles to untreated cells, researchers can identify genes and pathways that are upregulated or downregulated. For instance, one might expect to see changes in the expression of genes involved in iron metabolism, oxidative stress response, and cell cycle regulation.

Proteomics: This involves the large-scale study of proteins. Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify changes in protein levels in response to the compound. This can provide insights into post-transcriptional and post-translational modifications that are not apparent from gene expression studies alone.

These approaches can help in identifying novel targets and understanding the off-target effects of this compound.

High-Throughput Screening Methodologies for Identifying Molecular Targets of this compound

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against a panel of biological targets. mdpi.com While HTS is often used to identify new drug candidates, it can also be used in a reverse manner to identify the molecular targets of a specific compound like this compound. nih.gov

Methodologies for target identification using HTS include:

Enzymatic Assays: The compound can be screened against a large library of purified enzymes to identify any inhibitory or activating effects. mdpi.complos.org

Cell-Based Assays: Reporter gene assays, where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is under the control of a specific signaling pathway, can be used to screen for compounds that modulate these pathways.

Affinity Chromatography: The compound can be immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The bound proteins can then be identified by mass spectrometry.

Thermal Shift Assays: As mentioned earlier, DSF can be adapted for HTS to screen for ligands that bind to and stabilize a large number of proteins. nih.gov

These HTS approaches can accelerate the process of elucidating the full spectrum of molecular targets of this compound and understanding its polypharmacology.

Synthesis and Characterization of Structural Analogues and Derivatives of 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One

Design Principles for Structural Variation in 3-hydroxy-2-methyl-1-propylpyridin-4-one Analogues

The design of analogues based on the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific therapeutic targets. The inherent flexibility of the pyridinone core allows for systematic modifications to influence its physicochemical characteristics and biological function. frontiersin.orgnih.gov

A primary strategy involves the manipulation of substituents on the pyridinone ring to fine-tune polarity, lipophilicity, and hydrogen-bonding capacity. frontiersin.orgnih.gov Lipophilicity, in particular, has been identified as a dominant factor controlling the ability of HPO derivatives to interact with certain biological targets, such as metalloenzymes. nih.gov For instance, in the inhibition of mammalian tyrosine hydroxylase by HPO chelators, a direct correlation was observed between the lipophilicity (LogP value) of the molecule and its inhibitory activity, whereas hydrophilic substituents tended to result in weaker inhibitors. nih.gov

Another design principle is based on the concept of bioisosterism and substrate mimicry. frontiersin.orgnih.gov Analogues can be designed to resemble the natural substrates of enzymes. An example is the design of HPO-based tyrosinase inhibitors, where modifications are made to mimic L-tyrosine, the natural substrate of the enzyme, thereby enhancing inhibitory potency. nih.gov

The HPO moiety is also employed as a "privileged structure" that can be conjugated to other pharmacologically active molecules to create hybrid compounds with novel or enhanced activities. frontiersin.orgnih.gov This approach has been used to synthesize dideoxynucleoside derivatives with antiviral properties, where the HPO ring acts as a mimic of a nucleobase. nih.gov Similarly, the scaffold can be linked to known antioxidant units to create bifunctional molecules. google.com

Furthermore, the 3-hydroxypyridin-4-one ring is increasingly utilized as a non-toxic, non-nitrocatechol alternative for designing inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.govresearchgate.net This strategy leverages the scaffold's metal-chelating ability to interact with the enzyme's active site, replacing the problematic nitrocatechol group found in earlier generations of inhibitors. nih.govresearchgate.net Modifications at positions 3, 4, and 6 of the pyridinone ring are considered crucial for modulating biological activity. frontiersin.orgnih.gov

Synthetic Routes to Key Pyridinone Derivatives Derived from the this compound Scaffold

The synthesis of this compound and its derivatives typically originates from accessible and versatile starting materials, most notably 3-hydroxy-2-methyl-4H-pyran-4-one (maltol). researchgate.netymdb.ca The conversion of the pyranone ring to the pyridinone ring is the cornerstone of these synthetic strategies.

A widely employed and robust method involves the condensation of a 4-pyrone with a primary amine. To synthesize the title compound, maltol (B134687) is reacted with propylamine (B44156). This reaction is generally performed by refluxing the reactants in an acidified aqueous or mixed solvent system (e.g., water/ethanol) to facilitate the ring-opening of the pyrone and subsequent recyclization with the amine to form the N-substituted pyridinone. researchgate.netresearchgate.net To avoid side reactions, the hydroxyl group of maltol is often protected, for example as a benzyl (B1604629) ether (3-benzyloxy-2-methyl-4-pyrone), prior to condensation with the amine. The final step is the removal of the protecting group, typically via catalytic hydrogenation (e.g., H₂ and Pd/C), to yield the desired 3-hydroxy-pyridin-4-one. google.comnih.gov

Table 1: General Synthetic Schemes for HPO Derivatives
SchemeStarting MaterialKey ReagentsIntermediateProductDescriptionReference(s)
A 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)1. Benzyl bromide, Base2. Primary Amine (R-NH₂) 3. H₂, Pd/C1-(Alkyl/Aryl)-3-(benzyloxy)-2-methylpyridin-4(1H)-one1-(Alkyl/Aryl)-3-hydroxy-2-methylpyridin-4(1H)-oneA common multi-step synthesis involving protection of the hydroxyl group, condensation with an amine, and subsequent deprotection. google.com, nih.gov
B MaltolPrimary Amine (R-NH₂), HCl, H₂O/Ethanol (B145695)-1-(Alkyl/Aryl)-3-hydroxy-2-methylpyridin-4(1H)-oneA direct, one-step synthesis performed under acidic conditions at elevated temperatures. researchgate.net, researchgate.net
C 3-Methoxy-2(1H)-pyridinoneAlkyl Halide (R-X), BBr₃N-Alkyl-3-methoxy-2(1H)-pyridinoneN-Alkyl-3-hydroxy-2(1H)-pyridinoneAn alternative route for preparing 3-hydroxy-2(1H)-pyridinone isomers via N-alkylation followed by demethylation. google.com
D Dideoxynucleoside Precursor, Silylated HPOTrimethylsilyl triflate (TMSOTf)Protected HPO-dideoxynucleosideHPO-dideoxynucleosideSynthesis of hybrid molecules using Vorbrüggen coupling conditions for antiviral applications. nih.gov

More advanced and efficient methods, such as one-pot, multi-component reactions, have also been developed for the synthesis of pyridone derivatives, offering advantages in terms of yield and environmental impact. nih.govmui.ac.ir For creating more complex structures, such as polymer-bound HPOs, the monomer is first synthesized with a polymerizable functional group and then copolymerized using an initiator like 2,2'-azobisisobutyronitrile (AIBN). nih.gov The synthesis of specialized analogues, like dideoxynucleoside derivatives, employs specific coupling conditions such as the Vorbrüggen method, where a silylated HPO is coupled to a sugar moiety. nih.gov

Comparative Analysis of Spectroscopic and Analytical Signatures of Analogues of this compound

The structural elucidation and confirmation of newly synthesized analogues of this compound rely on a combination of modern spectroscopic and analytical techniques. These methods provide definitive evidence of the covalent structure, purity, and stereochemistry of the compounds.

The primary techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. nih.govresearchgate.net ¹H NMR provides information on the chemical environment of protons, their coupling patterns, and integration, confirming the presence of the propyl group, the methyl group, and the aromatic protons on the pyridinone ring. ¹³C NMR identifies all unique carbon atoms in the structure. NMR is also a powerful tool for distinguishing between isomers and determining protonation sites in salts. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to corroborate the molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C=C bonds of the pyridinone ring are typically observed.

Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. researchgate.net For example, the crystal structure of the parent compound 3-hydroxy-2-methyl-4-pyridinone was determined to be monoclinic. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data. nih.govresearchgate.net DFT calculations can predict spectroscopic data (IR, NMR), which can then be compared with the experimental spectra to validate the proposed structure. researchgate.net

Table 2: Typical Spectroscopic Data for HPO Derivatives
TechniqueObservationInformation GainedReference(s)
¹H NMR Chemical shifts and coupling constants for protons on the propyl chain, methyl group, and pyridinone ring.Confirms the connectivity of the molecule and the presence of key structural fragments. Confirms hydrogen bonding in solution. researchgate.net, nih.gov
¹³C NMR Unique signals for each carbon atom, including the C=O group and carbons of the aromatic ring.Provides a "carbon map" of the molecule, confirming the overall structure. nih.gov
IR Spectroscopy Characteristic absorption bands for O-H stretch, C=O stretch (ketone), and aromatic C=C bonds.Identification of key functional groups. researchgate.net
Mass Spectrometry Molecular ion peak (M+) corresponding to the compound's molecular weight.Confirmation of molecular formula and elemental composition (with HRMS). researchgate.net
X-ray Diffraction Precise atomic coordinates, bond lengths, and angles.Unambiguous determination of the 3D solid-state structure. researchgate.net

Structure-Activity Relationship (SAR) Studies: Elucidating Key Pharmacophoric Features of this compound

Structure-Activity Relationship (SAR) studies are essential for transforming a lead compound into a potent and selective agent by identifying the key pharmacophoric features required for biological activity. frontiersin.orgnih.gov For derivatives of the this compound scaffold, SAR studies have provided critical insights into how structural modifications influence interactions with various biological targets.

The core 3-hydroxy-4-keto moiety is the primary pharmacophore responsible for the bidentate metal chelation that underlies many of the scaffold's biological activities. nih.govnih.gov However, the substituents at the N-1, C-2, and other ring positions play a crucial role in modulating this activity and conferring target specificity.

Substituents on Appended Groups: When the HPO scaffold is attached to other molecular fragments, the nature of these fragments is critical. For tyrosinase inhibitors with an aryl group attached to the HPO core, the substitution pattern on the aryl ring dictates activity. nih.gov A hydroxyl group at the para-position of a phenyl ring led to a marked increase in anti-tyrosinase activity, attributed to its structural resemblance to the enzyme's natural substrate, L-tyrosine. nih.gov

Substituents on the Pyridinone Ring: For antimicrobial activity, modifications to a phenyl ring attached to the pyridinone core were investigated. An electron-donating methoxy (B1213986) (-OCH₃) group at the meta position resulted in the most potent activity against S. aureus and E. coli. benthamdirect.com In antiviral research, modifications at positions 3, 4, and 6 of the pyridinone ring were found to be essential for activity. frontiersin.orgnih.gov

Molecular docking studies are frequently integrated with SAR to provide a rational basis for the observed activities, illustrating how different analogues bind within the active site of a target protein. nih.govbenthamdirect.com

Table 3: Summary of Structure-Activity Relationships for HPO Derivatives
Target/ActivityStructural ModificationEffect on ActivityRationale/Key FindingReference(s)
Tyrosine Hydroxylase Inhibition Increased lipophilicity (higher LogP) of the overall molecule.Increased inhibition.Lipophilicity is the dominant factor controlling enzyme inhibition for this class of chelators. nih.gov
Tyrosinase Inhibition Addition of a 4-hydroxyphenyl group to the scaffold.Significant increase in inhibition.The derivative structurally mimics the natural substrate, L-tyrosine. nih.gov
Antimicrobial Activity (S. aureus, E. coli) Addition of a meta-methoxy (-OCH₃) group on an appended phenyl ring.Increased activity.Electron-donating groups at this position enhance potency. benthamdirect.com
Antiviral Activity Modifications at positions 3, 4, and 6 of the pyridinone ring.Crucial for activity.These positions are key for interaction with the viral target. frontiersin.org, nih.gov
COMT Inhibition Use of the HPO scaffold itself.Acts as an effective inhibitor.The HPO moiety serves as a viable, non-nitrocatechol chelating group for the enzyme's active site. nih.gov, researchgate.net

Prodrug and Pro-molecule Strategies Based on this compound

The prodrug approach is a well-established strategy in drug development to overcome undesirable pharmaceutical or pharmacokinetic properties of an active compound, such as poor solubility, low permeability, or rapid metabolism. nih.govscispace.com A prodrug is a bioreversible, chemically modified version of the active drug that is converted to the parent compound in vivo through enzymatic or chemical means. scispace.com

For this compound and its analogues, the 3-hydroxy group is an ideal handle for chemical modification to create prodrugs. The primary goal of such a strategy is typically to enhance oral bioavailability and modify the absorption profile. nih.gov

Common prodrug strategies applicable to this scaffold include:

Esterification: The 3-hydroxy group can be converted into an ester by reacting it with various carboxylic acids or their activated derivatives. nih.gov This masks the polar hydroxyl group, thereby increasing the molecule's lipophilicity. This can enhance its ability to permeate through biological membranes like the intestinal epithelium. nih.govmdpi.com Once absorbed, ubiquitous esterase enzymes in the plasma and tissues hydrolyze the ester bond, releasing the active HPO compound. scispace.com Amino acid esters can also be used to potentially target amino acid transporters. nih.gov

Carbonate Formation: Similar to esters, carbonate prodrugs can be formed at the 3-hydroxy position. These are also designed to increase lipophilicity and are cleaved by esterases.

Phosphate (B84403) Esters: To dramatically increase aqueous solubility for parenteral formulations, a phosphate group can be attached to the 3-hydroxy position. In vivo, alkaline phosphatases would cleave the phosphate ester to release the active drug. orientjchem.org

The design of a prodrug requires a delicate balance. It must be stable enough to survive transit to the site of absorption but labile enough to be efficiently converted to the active form to exert its therapeutic effect. mdpi.com For example, a series of ester prodrugs of a different parent compound demonstrated that an L-alanine ester prodrug exhibited significantly improved oral bioavailability and desirable pharmacokinetic properties compared to the parent drug. nih.gov While specific prodrugs of this compound are not detailed in the provided context, these established principles form the basis for their rational design. nih.govscispace.comnih.gov

Metabolite Identification and Metabolic Pathway Elucidation of this compound (in vitro enzymatic studies)

Elucidating the metabolic fate of a drug candidate is a critical step in its development. In vitro enzymatic studies are used to identify potential metabolites and the enzymes responsible for their formation, providing insights into the drug's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

The metabolism of this compound, as a xenobiotic, is expected to be primarily mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver. frontiersin.org The most likely metabolic pathways for this compound, based on its structure and the known metabolism of similar compounds, include:

Oxidation: The aliphatic N-propyl side chain is a prime target for oxidative metabolism by CYP enzymes. This can lead to hydroxylation at various positions on the propyl chain (ω or ω-1 oxidation), followed by further oxidation to aldehydes, ketones, or carboxylic acids. The 2-methyl group could also potentially be hydroxylated to a hydroxymethyl group.

Ring Hydroxylation: Although the pyridinone ring is already hydroxylated, further hydroxylation at other positions is possible, as seen in the metabolism of other pyridine (B92270) compounds. biorxiv.org

Conjugation (Phase II Metabolism): The 3-hydroxy group is a key site for Phase II conjugation reactions. The most common conjugation pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These reactions attach large, polar molecules (glucuronic acid or sulfate) to the drug, greatly increasing its water solubility and facilitating its excretion.

In vitro studies to investigate these pathways typically involve incubating this compound with liver microsomes (which contain a mixture of CYP and UGT enzymes) or with specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) and the necessary cofactors (NADPH, UDPGA). frontiersin.org The resulting mixture of metabolites is then analyzed using sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

For example, studies on quinine, which is metabolized primarily by CYP3A4, use its 3-hydroxylation as a biomarker reaction to assess CYP3A4 activity. frontiersin.org Similar in vitro assays with this compound would identify which specific CYP isoforms are responsible for its metabolism, a crucial step in predicting its pharmacokinetic behavior and potential for drug interactions in humans.

Advanced Methodologies for Detection, Quantification, and Analysis of 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One in Complex Matrices

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis of 3-hydroxy-2-methyl-1-propylpyridin-4-one

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the trace analysis of specific compounds in complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules like this compound in biological fluids due to its exceptional sensitivity and selectivity.

A typical LC-MS/MS method involves introducing a prepared sample into a liquid chromatograph, where the target analyte is separated from matrix components on a stationary phase. Reversed-phase chromatography is commonly employed for polar compounds. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented. Specific product ions generated from this fragmentation are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing the likelihood of interference from other co-eluting compounds.

Gas chromatography-mass spectrometry (GC-MS) can also be adapted for the analysis of this compound. However, due to the compound's polarity and low volatility, a derivatization step is generally required. This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile moiety, making the compound amenable to GC separation.

Table 1: Proposed LC-MS/MS Parameters for the Analysis of this compound
ParameterSpecification
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) [M+H]⁺
Product Ions (Q3) To be determined by direct infusion and fragmentation studies

Immunoassays and Biosensor Development for Specific Detection of this compound

While chromatographic methods offer high accuracy, immunoassays and biosensors present alternatives that can provide rapid, high-throughput, and cost-effective screening.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. To develop an immunoassay for this compound, the molecule would first need to be conjugated to a larger carrier protein to become immunogenic, effectively acting as a hapten. This conjugate would then be used to generate polyclonal or monoclonal antibodies that specifically recognize the this compound moiety. A competitive ELISA format is typically used for small molecules, where the sample compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a binding event into a measurable signal. nih.gov For the detection of this compound, a biosensor could be developed using the specific antibodies generated for an immunoassay. These antibodies could be immobilized on the surface of a transducer (e.g., an electrode for electrochemical detection or a gold film for surface plasmon resonance). The binding of the target compound to the immobilized antibodies would cause a change in the physical properties of the sensor surface, generating a quantifiable signal. These technologies hold the potential for point-of-care or field-based testing.

Sample Preparation Techniques for Matrix Interference Mitigation in this compound Analysis

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate the analyte of interest and remove interfering components from the matrix. ucd.ie For complex biological fluids like plasma, serum, or urine, matrix components such as proteins, salts, and phospholipids can cause significant issues like ion suppression in LC-MS analysis. biotage.com

Protein Precipitation (PPT) is a simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. thermofisher.com While effective at removing most proteins, it may not remove other interfering substances and can lead to less clean extracts.

Liquid-Liquid Extraction (LLE) separates the analyte based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). thermofisher.com By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively extracted, leaving many interferences behind.

Solid-Phase Extraction (SPE) is a highly effective and versatile technique that uses a solid sorbent packed in a cartridge or well plate to retain the analyte while matrix components are washed away. researchgate.net For a polar compound like this compound, a mixed-mode or polymeric reversed-phase sorbent could be used to achieve a high degree of cleanup, effectively removing both proteins and phospholipids.

Table 2: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation by organic solventFast, simple, inexpensiveNon-selective, potential for matrix effects
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquidsGood cleanup, can concentrate analyteLabor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentExcellent cleanup, high selectivity, automatableHigher cost, requires method development

Validation of Analytical Methods for Accuracy, Precision, and Robustness for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical requirement for regulatory submissions and ensures the reliability of analytical data. gavinpublishers.comwjarr.com The validation process involves evaluating several key performance characteristics as defined by international guidelines. who.int

Accuracy: Expresses the closeness of agreement between the measured value and the true value. It is typically assessed by analyzing samples spiked with a known amount of analyte and is reported as percent recovery. researchgate.net

Precision: Measures the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Linearity & Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Validation Parameters and Typical Acceptance Criteria for a Bioanalytical LC-MS/MS Method
ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness to the true valueMean value should be within ±15% of the nominal value (±20% at LOQ)
Precision Agreement between measurementsCoefficient of Variation (CV) should not exceed 15% (20% at LOQ)
Selectivity No significant interference at the analyte's retention timeResponse in blank samples should be <20% of the LOQ response
Linearity Proportionality of response to concentrationCorrelation coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) Lowest quantifiable concentrationAnalyte response should be ≥ 5 times the blank response; accuracy and precision criteria must be met
Robustness Reliability under varied conditionsMethod performance should remain acceptable under tested variations (e.g., column temperature, mobile phase pH)

Application of Advanced Chemometric Methods in the Analysis of this compound Data

Chemometrics is the discipline of extracting information from chemical systems by data-driven means. researchgate.net When analyzing this compound, especially in large-scale studies or when using data-rich analytical techniques, chemometric methods can provide valuable insights.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for data exploration. It can be applied to large datasets to visualize trends, identify clusters of similar samples, or detect outliers. For example, in a clinical study, PCA could be used to analyze the concentration data of the compound and its metabolites from hundreds of patient samples to identify different metabolic profiles.

Partial Least Squares (PLS) is a regression method that can be used for quantitative analysis. PLS is particularly useful for creating predictive models when there are many, and often correlated, predictor variables, such as in spectroscopic data. It can be used to build a calibration model that relates, for instance, the full UV-Vis spectrum of a sample to the concentration of this compound, potentially correcting for background interferences.

These advanced statistical tools can enhance data interpretation, improve the quality of quantitative results, and help to extract meaningful information from complex analytical measurements.

Future Directions and Unexplored Avenues in 3 Hydroxy 2 Methyl 1 Propylpyridin 4 One Research

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for 3-hydroxy-2-methyl-1-propylpyridin-4-one

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of specific chemical entities like this compound. These computational tools can rapidly process vast datasets to predict various properties, thereby accelerating research and reducing the reliance on time-consuming and expensive laboratory experiments. nih.govnih.gov

Future research will likely employ ML models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. nih.gov By training algorithms on existing data from structurally similar pyridinones, researchers can generate predictive models for properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.gov Furthermore, AI can be used to predict binding affinities and identify potential biological targets. Techniques like regression and classification can evaluate a compound's likely activity against a specific target before synthesis and testing even begin. nih.gov This approach was successfully used to screen natural compounds as potential inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Model TypeApplication AreaPredicted Outcome/ParameterPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Bioactivity PredictionPrediction of inhibitory constants (IC50, Ki) against various enzymes or receptors.Guides lead optimization and identifies new potential therapeutic targets.
Deep Neural Networks (DNNs) ADMET ProfilingPrediction of solubility, permeability, metabolic pathways, and potential toxicity. nih.govEarly-stage deselection of candidates with unfavorable pharmacokinetic profiles.
Support Vector Machines (SVM) Target IdentificationClassification of the compound as an inhibitor/agonist/antagonist for specific protein families. nih.govNarrows down the scope of biological screening to the most probable targets.
Generative Models Derivative DesignGeneration of novel pyridinone structures with optimized properties based on the this compound scaffold.Accelerates the discovery of new chemical entities with improved efficacy or safety.

Novel Synthetic Methodologies and Sustainable Production of this compound

While classical synthetic routes to pyridinones are well-established, future efforts will focus on developing more efficient, cost-effective, and environmentally benign methodologies. nih.gov The pursuit of "green chemistry" principles is paramount for the sustainable production of this compound.

Table 2: Comparison of Synthetic Methodologies for Pyridinone Scaffolds

MethodologyDescriptionAdvantages for Sustainable Production
Classical Synthesis Typically involves multi-step reactions with heating and purification at each stage. nih.govWell-understood and reliable.
Mechanochemistry Solvent-free or low-solvent synthesis via mechanical milling. researchgate.netReduced solvent waste, lower energy consumption, potential for new reaction pathways.
Multi-Component Reactions Combining three or more reactants in a single step to form the final product. mdpi.comHigh atom economy, reduced number of steps, less waste generation.
Flow Chemistry Continuous pumping of reagents through reactors for precise control over reaction conditions.Improved safety, scalability, and consistency; easy automation.
Biocatalysis Use of enzymes to catalyze specific synthetic steps.High selectivity, mild reaction conditions (aqueous environment, room temperature), biodegradable catalysts.

Advanced Structural Biology Approaches to Unravel Complex Interactions of this compound

A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. While X-ray crystallography has been used to determine the solid-state structures of related pyridinone compounds researchgate.net, future research will leverage more advanced techniques to capture the dynamic nature of these interactions in a solution or near-physiological state.

Cryo-electron microscopy (cryo-EM) will be invaluable for visualizing the compound bound to large protein complexes that are difficult to crystallize. Advanced nuclear magnetic resonance (NMR) techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify binding events and map the compound's binding epitope even for weak interactions in solution. These methods provide critical insights into the structure-activity relationships (SAR) that govern the compound's biological effects.

Exploration of this compound in Novel Chemical Biology Probes and Tools

The inherent properties of the 3-hydroxy-4-pyridinone scaffold, particularly its ability to chelate metal ions, make it an excellent starting point for the design of chemical biology probes. nih.gov By chemically modifying the this compound structure, researchers can create sophisticated tools to investigate biological processes.

Future work could involve synthesizing fluorescently labeled versions of the compound. These probes would allow for the direct visualization of the compound's uptake, subcellular localization, and interaction with targets in living cells using techniques like confocal microscopy. Another avenue is the development of photoaffinity labels, where a photoreactive group is attached to the molecule. Upon UV irradiation, this probe would covalently bind to its target protein, enabling its identification and isolation. The synthesis of dideoxynucleoside derivatives where the nucleobase is replaced by a 3-hydroxy-2-methylpyridin-4-one moiety has already shown the potential of this scaffold in creating novel chemical tools with antiviral activity. nih.gov

Multidisciplinary Research Collaborations for Comprehensive Understanding of this compound Chemistry and Biology

The complexity of modern chemical and biological research necessitates a collaborative approach. A comprehensive understanding of this compound can only be achieved through the integration of expertise from various fields.

Chemists will be needed to devise novel synthetic routes and create chemical probes. nih.govmdpi.com Biologists will perform the assays to determine the compound's activity and mechanism of action. nih.govresearchgate.net Computational scientists will develop and apply the AI/ML models to predict properties and guide experimental work. nih.gov Structural biologists will elucidate the atomic details of its interactions. researchgate.net Such multidisciplinary collaborations are essential to bridge the gap between a single molecule and its potential applications, fostering a holistic view from fundamental properties to functional outcomes.

Identification of New Research Niches for the Pyridinone Scaffold Based on this compound Insights

Insights gained from studying this compound can open up new research niches for the broader pyridinone scaffold. The pyridinone core is a versatile pharmacophore found in drugs with applications ranging from antiviral (doravirine) and antifungal (ciclopirox) to anticancer (tazemetostat) and iron chelation (deferiprone). nih.gov

If studies reveal that this compound has a high affinity for a particular class of enzymes, such as kinases, this could spur the development of a new family of kinase inhibitors based on this scaffold. The pyridinone ring is an effective hydrogen bond donor and acceptor, making it suitable as a hinge-binding motif in kinase inhibitors. frontiersin.org Furthermore, the metal-chelating properties could be exploited in new contexts, such as developing agents that modulate metalloenzymes or act as sensors for specific metal ions in biological systems. The synthesis of di-nuclear pyridinone-derived ruthenium complexes has already pointed towards novel applications in anticancer research, with activity influenced by the lipophilicity and chain length of the substituents. nih.gov

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-hydroxy-2-methyl-1-propylpyridin-4-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, refluxing in ethanol or dimethylformamide under inert atmospheres can minimize side reactions. Multi-step reactions often involve intermediates that must be purified via chromatography (e.g., silica gel) or recrystallization. Structural confirmation via NMR (¹H/¹³C) and IR spectroscopy is essential to verify purity and integrity . Yield optimization may also depend on stoichiometric ratios of reagents, particularly in coupling reactions involving boronic acids or palladium catalysts .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound and its derivatives?

Methodological Answer: High-resolution techniques such as ¹H/¹³C NMR spectroscopy are critical for confirming molecular structure, especially for distinguishing tautomeric forms or stereoisomers. Mass spectrometry (ESI-TOF) provides accurate molecular weight validation. HPLC with UV/Vis detection is recommended for purity assessment, particularly for identifying trace impurities (e.g., phosphonic acid derivatives or thiazolidinone byproducts) . X-ray crystallography, though resource-intensive, can resolve ambiguities in complex stereochemistry .

Q. How can researchers assess the thermal and photolytic stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include accelerated degradation experiments under controlled conditions (e.g., 40°C/75% relative humidity for thermal stability, UV light exposure for photolytic testing). Analytical methods like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) quantify decomposition thresholds. HPLC monitoring over time identifies degradation products, such as oxidized or hydrolyzed derivatives. Stability-indicating methods must be validated per ICH guidelines .

Q. What strategies are effective in isolating and identifying synthetic byproducts or impurities in this compound?

Methodological Answer: Impurity profiling involves preparative chromatography (e.g., flash column or preparative HPLC) followed by structural elucidation via LC-MS/MS and NMR. Reference standards for common byproducts, such as thiazolidinone or pyridine derivatives, aid in identification . For trace impurities, hyphenated techniques like GC-MS or UPLC-Q-TOF provide high sensitivity. Reaction pathway analysis (e.g., monitoring intermediates via TLC) helps pinpoint impurity origins .

Q. How should researchers design experiments to evaluate the solubility and partitioning behavior of this compound in aqueous and organic phases?

Methodological Answer: Solubility studies use shake-flask methods with buffered solutions (pH 1–7.4) and organic solvents (e.g., ethanol, DMSO). Partition coefficients (logP) are determined via octanol-water partitioning assays. Advanced techniques like PAMPA (parallel artificial membrane permeability assay) predict bioavailability. Computational tools (e.g., COSMO-RS) model solubility parameters but require experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism, dynamic exchange, or solvent effects. Variable-temperature NMR can detect slow-exchange tautomers. 2D NMR techniques (e.g., NOESY, HSQC) clarify through-space and through-bond correlations. IR spectroscopy combined with DFT (density functional theory) simulations assigns vibrational modes to specific functional groups. Cross-validation with X-ray crystallography is ideal for ambiguous cases .

Q. What computational approaches are suitable for predicting the biological interactions of this compound with target enzymes or receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures of target proteins (e.g., kinases or GPCRs). MD (molecular dynamics) simulations assess binding stability over time. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., logP, polar surface area) with activity data. These methods require experimental validation via in vitro assays (e.g., enzyme inhibition or cell-based studies) .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound analogs?

Methodological Answer: Discrepancies may stem from metabolic instability, poor bioavailability, or off-target effects. Pharmacokinetic studies (e.g., plasma protein binding, microsomal stability assays) identify metabolic liabilities. Radiolabeled analogs track distribution and excretion in animal models. Proteomic profiling (e.g., affinity chromatography-MS) identifies unintended targets. Iterative optimization of lead compounds balances potency and ADME properties .

Q. What methodologies are recommended for studying the chelation behavior of this compound with metal ions in biological systems?

Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. Spectrophotometric titrations (UV-Vis, fluorescence) monitor complex formation. X-ray absorption spectroscopy (XAS) elucidates coordination geometry. Competitive assays with EDTA or other chelators assess selectivity. Computational tools (e.g., molecular mechanics) predict metal-ligand interactions .

Q. How can researchers design robust protocols for scaling up the synthesis of this compound without compromising purity?

Methodological Answer: Scale-up requires transitioning from batch to continuous flow reactors to maintain temperature and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors reaction progress in real time. Quality-by-design (QbD) principles identify critical process parameters (CPPs) affecting purity. Final purification via crystallization must optimize solvent ratios and cooling rates to prevent polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.